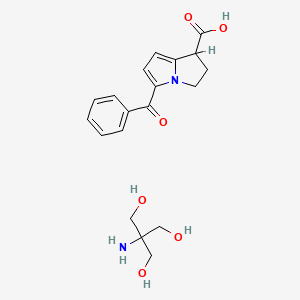

1,3-dihydroxy-2-(hydroxymethyl)propan-2-aminium 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate

Description

Properties

Key on ui mechanism of action |

ROX-888 is a intranasal formulation of the broadly used injectible analgesic, ketorolac. It has ability to provide effective analgesia in acute medical conditions resulting in moderate-severe pain, without the disabling side effects of opioid analgesics |

|---|---|

CAS No. |

74103-07-4 |

Molecular Formula |

C19H24N2O6 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |

InChI |

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2 |

InChI Key |

BWHLPLXXIDYSNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C(C(CO)(CO)[NH3+])O |

Appearance |

Solid powder |

Other CAS No. |

74103-07-4 |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

>56.5 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acular; Godek; Sprix; Syntex; Toradol; Ketorolac tromethamine |

Origin of Product |

United States |

Stereochemistry and Enantiomeric Research

Racemic Mixture Composition and Enantiomeric Forms (R-(+) and S-(-))

Ketorolac (B1673617) tromethamine is a chiral molecule and is commercially available as a 1:1 racemic mixture of its two enantiomers: the S-(-) and R-(+) forms. researchgate.netfda.gov The presence of a chiral center within its structure gives rise to these two stereoisomers, which are non-superimposable mirror images of each other. researchgate.net While they share the same chemical formula and connectivity of atoms, their three-dimensional arrangement is different, leading to distinct pharmacological profiles. researchgate.net The S-enantiomer is largely responsible for the primary analgesic and anti-inflammatory effects of the drug. fda.govdrugbank.comnih.gov

| Property | S-(-)-Ketorolac | R-(+)-Ketorolac |

| Primary Activity | Analgesic, Cyclooxygenase (COX) Inhibition nih.govnih.gov | Rac1 and Cdc42 GTPase Inhibition medchemexpress.comnih.gov |

| Potency on COX Enzymes | Potent inhibitor of COX-1 and COX-2 nih.gov | >100-fold less active on both COX subtypes nih.gov |

| Half-life in Humans | Approximately 2.5 hours fda.govdrugbank.com | Approximately 5 hours fda.govdrugbank.com |

Enantiomer-Specific Biological Activity in Preclinical Models

Preclinical research has extensively investigated the distinct biological activities of the individual enantiomers of ketorolac, revealing a clear division of their primary mechanisms of action. researchgate.netnih.govmedchemexpress.comnih.gov

S-(-) Enantiomer: Cyclooxygenase Inhibition Research

The S-(-) enantiomer of ketorolac is the primary contributor to the drug's well-known analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov Preclinical studies have demonstrated that (S)-ketorolac is a potent inhibitor of both COX-1 and COX-2 enzymes. nih.gov In contrast, the (R)-enantiomer is significantly less active in this regard, exhibiting over 100-fold less activity on both COX subtypes. nih.gov In animal models, the (S)-enantiomer was found to be about 30-fold more potent than the (R)-enantiomer in a rat gait test for analgesia. nih.gov The analgesic and anti-inflammatory potencies of ketorolac and its enantiomers are highly correlated, suggesting a common mechanism rooted in COX inhibition. psu.edu

R-(+) Enantiomer: Emerging Activities and Mechanistic Studies (e.g., Rac1 and Cdc42 GTPase Inhibition)

While the S-(-) enantiomer is responsible for COX inhibition, the R-(+) enantiomer has been identified as having distinct and emerging biological activities. researchgate.netmedchemexpress.comnih.govaacrjournals.org Research has shown that R-(+)-ketorolac acts as an inhibitor of the Rho-family GTPases, specifically Rac1 and cell division control protein 42 (Cdc42). medchemexpress.comnih.govhealth.mil These GTPases are crucial in regulating cellular processes such as cell adhesion, migration, and invasion, which are critical in the context of cancer metastasis. nih.govaacrjournals.orgnih.gov

In preclinical models using ovarian cancer cells, R-(+)-ketorolac was found to be a robust inhibitor of growth factor-dependent activation of Cdc42 and Rac1. nih.gov It functions as an allosteric inhibitor, meaning it binds to a site on the GTPase other than the active site to modulate its activity. nih.govaacrjournals.org This inhibition of Rac1 and Cdc42 by R-(+)-ketorolac has been shown to reduce downstream signaling through p21-activated kinases (PAKs) and impede cellular behaviors critical for metastasis, such as the formation of filopodia. nih.govaacrjournals.org Notably, the S-(-) enantiomer does not exhibit these inhibitory effects on Rac1 and Cdc42. aacrjournals.org

| Enantiomer | Primary Target | Biological Effect in Preclinical Models |

| S-(-)-Ketorolac | Cyclooxygenase (COX) enzymes nih.gov | Potent inhibition of COX-1 and COX-2, leading to analgesic and anti-inflammatory effects. nih.govpsu.edu |

| R-(+)-Ketorolac | Rac1 and Cdc42 GTPases medchemexpress.comnih.gov | Inhibition of GTPase activation, leading to reduced cell adhesion, migration, and invasion in cancer cell models. nih.govaacrjournals.orgnih.gov |

Enantiomeric Interconversion in Biological Systems (Preclinical Studies)

In animal models such as mice and rats, a notable degree of interconversion has been observed. researchgate.netnih.gov For instance, when S-(-)-ketorolac was administered to mice, a significant portion was converted to the R-(+) form. nih.govnih.gov This interconversion was found to be higher in mice than in rats. nih.gov Conversely, in humans, the interconversion of ketorolac enantiomers is minimal. researchgate.netumich.edu Studies have shown very little to no conversion of the R-(+) enantiomer to the pharmacologically active S-(-) enantiomer. researchgate.net A small amount of conversion from the S-(-) to the R-(+) enantiomer has been reported in humans, but it is considered to be of a low percentage. researchgate.netumich.edu This lack of significant interconversion in humans underscores the distinct in vivo pharmacological profiles of the two enantiomers. nih.gov

Molecular Mechanisms of Action in Preclinical Contexts

Cyclooxygenase (COX) Enzyme System Inhibition

The principal mechanism underlying the therapeutic effects of ketorolac (B1673617) tromethamine is the inhibition of prostaglandin (B15479496) synthesis, achieved by competitively blocking the cyclooxygenase (COX) enzyme. newdrugapprovals.org This enzyme is responsible for converting arachidonic acid into precursors of prostaglandins (B1171923), prostacyclin, and thromboxanes. nih.govpediatriconcall.com By inhibiting this pathway, ketorolac reduces the levels of these inflammatory mediators. patsnap.comnih.gov

Research into Non-Selective COX-1 and COX-2 Inhibition

Preclinical research has firmly established that ketorolac tromethamine is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. cancer.govpatsnap.compediatriconcall.comnih.gov Both enzymes are blocked by ketorolac, which prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins. cancer.gov This non-selective inhibition is a characteristic shared with many first-generation NSAIDs. newdrugapprovals.org

In vitro studies using human recombinant COX-1 and COX-2 enzymes have quantified the inhibitory activity of ketorolac. This research demonstrates that ketorolac inhibits both isoforms, confirming its non-selective profile. nih.govtandfonline.com

Differential Roles and Inhibition Research of COX-1 and COX-2 Isoforms

The two primary COX isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is a constitutively expressed enzyme involved in producing prostaglandins that serve homeostatic functions, such as protecting the gastric mucosa and regulating renal blood flow. cancer.govoup.comopenanesthesia.org In contrast, the COX-2 isoform is typically inducible, with its expression being significantly upregulated at sites of inflammation and tissue injury, where it contributes to the synthesis of inflammatory prostaglandins. cancer.govoup.comopenanesthesia.org

Research into the differential inhibition of these isoforms by ketorolac indicates a relative selectivity for COX-1. nih.govtandfonline.comopenanesthesia.org An in vitro study measuring prostaglandin E(2) production determined that ketorolac was six times more active against COX-1 than COX-2. nih.govtandfonline.comresearchgate.net The half-maximal inhibitory concentrations (IC50) were found to be 0.02 µM for COX-1 and 0.12 µM for COX-2. nih.govtandfonline.comresearchgate.net This preferential inhibition of COX-1 is a key characteristic of ketorolac's pharmacological profile in preclinical models. openanesthesia.org

| Enzyme Isoform | IC50 (µM) | Relative Selectivity |

|---|---|---|

| COX-1 | 0.02 | 6-fold more active against COX-1 |

| COX-2 | 0.12 |

Prostaglandin Synthesis Modulation Mechanisms

The inhibition of COX-1 and COX-2 by ketorolac directly modulates the synthesis of prostaglandins. patsnap.compediatriconcall.com By blocking the active site of these enzymes, ketorolac prevents arachidonic acid from being converted into prostaglandin H2, the precursor for various other prostaglandins and thromboxanes. cancer.govnih.gov This leads to a significant reduction in the local production of prostaglandins, which are key mediators of inflammation, pain, and fever. cancer.govpatsnap.comnih.gov

Preclinical animal models have provided direct evidence of this mechanism.

Rabbit Models : In a rabbit model of ocular inflammation induced by lipopolysaccharide, topical administration of ketorolac resulted in nearly complete inhibition of prostaglandin E(2) (PGE(2)) production in the anterior chamber of the eye. nih.govtandfonline.com Another study in rabbits found that ketorolac significantly reduced endotoxin-induced increases in aqueous humor prostaglandin concentrations. nih.gov

Dog Models : In healthy dogs, a single dose of ketorolac tromethamine, administered intravenously or orally, caused a significant and reversible decrease in endogenous plasma PGE(2) concentrations. nih.gov

Sheep Models : In a study using pregnant sheep, ketorolac was shown to completely block ritodrine-stimulated production of prostaglandin F2 alpha (PGF2 alpha) in uterine tissues, further demonstrating its potent inhibitory effect on prostaglandin synthesis. nih.gov

| Animal Model | Finding | Prostaglandin Measured |

|---|---|---|

| Rabbit | Nearly complete inhibition of production in the anterior chamber. nih.govtandfonline.com | PGE(2) |

| Dog | Significant, reversible decrease in plasma concentrations. nih.gov | PGE(2) |

| Sheep | Complete blockage of stimulated production in uterine tissue. nih.gov | PGF2 alpha |

Prostaglandin-Independent Mechanisms in Animal and In Vitro Models

Modulation of Opioid Peptides/Receptors

The endogenous opioid system, which includes peptides like enkephalins and endorphins and their corresponding receptors (mu, delta, and kappa), is a critical pathway for pain modulation. nih.govmdpi.com Some analgesic drugs exert their effects by directly or indirectly interacting with this system. While ketorolac has been shown to have analgesic potency comparable to some opioids in certain contexts, preclinical evidence directly demonstrating that ketorolac modulates the release of endogenous opioid peptides or binds to opioid receptors is not well-established in the current body of research. This remains an area for further investigation to determine if such a mechanism contributes to its analgesic effects.

Inhibition of Serotonin (B10506) Release Pathways

Serotonin (5-HT) is a key neurotransmitter involved in descending pain modulation pathways, where it can have both inhibitory and excitatory effects on nociceptive signals. nih.govmdpi.com The modulation of serotonin release or its receptors is a mechanism of action for various analgesic and antidepressant medications. However, direct preclinical evidence from in vitro or animal models specifically demonstrating that ketorolac's mechanism of action involves the inhibition of serotonin release pathways is limited. The potential interaction between ketorolac and the serotonergic system is not currently considered a primary mechanism of its action and requires further scientific exploration.

N-methyl-D-aspartate (NMDA) Receptor Blockade Research

Preclinical investigations have explored the role of N-methyl-D-aspartate (NMDA) receptor antagonism in the analgesic effects of ketorolac tromethamine. Research in animal models suggests that ketorolac's mechanism of action extends beyond its well-established inhibition of cyclooxygenase (COX) enzymes and involves interaction with the NMDA receptor system, which is crucial for central sensitization and pain transmission.

In a study utilizing anesthetized Sprague-Dawley rats, intramuscular injection of ketorolac was found to attenuate jaw-closer muscle nociceptor discharge evoked by NMDA. This effect was observed at concentrations that did not produce local anesthetic-like properties, suggesting a specific interaction with NMDA receptors. Notably, the inhibitory effect of ketorolac on NMDA-evoked discharge did not appear to be linked to COX inhibition, as prostaglandin E2 concentrations in the masticatory muscles were not significantly decreased. These findings suggest that ketorolac, unlike some other NSAIDs such as naproxen, can antagonize NMDA-evoked nociceptor discharge in vivo.

Further supporting a central mechanism involving NMDA receptors, research on spinal wide dynamic range (WDR) neurons has shown that ketorolac can prevent or reduce the excitation induced by NMDA. An iontophoretic approach demonstrated that ketorolac applied before or after the start of NMDA ejection interfered with NMDA receptor activity on spinal neurons. This suggests that a central component of ketorolac's analgesic effect is mediated through its interaction with the NMDA receptor system at the spinal level.

Table 1: Preclinical Research on Ketorolac and NMDA Receptor Blockade

| Animal Model | Method | Key Findings | Reference |

|---|---|---|---|

| Sprague-Dawley Rats | Intramuscular injection and electrophysiological recording of jaw-closer muscle nociceptors | Ketorolac (0.5 mM) inhibited nociceptor discharge evoked by NMDA, an effect not observed with naproxen. This was independent of local anesthetic properties and did not significantly decrease prostaglandin E2 levels. | mdpi.com |

| Wistar Rats | Iontophoretic application to spinal wide dynamic range (WDR) neurons | Ketorolac prevented or reduced the excitation of WDR neurons induced by NMDA, suggesting interference with NMDA receptor activity. | nih.gov |

Influence on Substance P Signaling

Preclinical evidence suggests that ketorolac tromethamine may exert some of its analgesic and anti-inflammatory effects by modulating the signaling of Substance P, a neuropeptide involved in pain transmission and neurogenic inflammation. While the primary mechanism of ketorolac is the inhibition of prostaglandin synthesis, its interaction with the Substance P pathway indicates a broader spectrum of activity.

A study investigating the use of ketorolac tromethamine as a root canal irrigant in teeth with symptomatic irreversible pulpitis and apical periodontitis provided insights into its local effects on Substance P. In this model, which mimics a localized inflammatory state, the use of ketorolac as an irrigant was shown to control the expression of Substance P in the periapical tissue actascientific.com. This finding suggests that at the site of inflammation, ketorolac can directly or indirectly influence the release or activity of this pro-inflammatory neuropeptide.

Table 2: Preclinical Research on Ketorolac and Substance P Signaling

| Study Context | Key Finding | Implication | Reference |

|---|---|---|---|

| Endodontic treatment model of irreversible pulpitis | Ketorolac tromethamine used as a root canal irrigant controlled the expression of Substance P in the periapical tissue. | Suggests a localized modulatory effect of ketorolac on Substance P levels in an inflammatory environment. | actascientific.com |

Effects on Fatty Acid Amide Hydrolase (FAAH)

The potential interaction between ketorolac tromethamine and Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide, has been a subject of scientific interest. However, a review of the available preclinical literature reveals a lack of direct investigations into the effects of ketorolac on FAAH activity.

While numerous studies have explored the therapeutic potential of FAAH inhibitors for pain and inflammation, and have established the analgesic properties of ketorolac, there is currently no published preclinical research that specifically examines whether ketorolac acts as an inhibitor or modulator of FAAH. The primary mechanism of action for ketorolac is well-documented as the inhibition of COX-1 and COX-2 enzymes.

Future preclinical studies would be necessary to determine if any of ketorolac's pharmacological effects could be attributed to a direct or indirect influence on the FAAH enzyme and the broader endocannabinoid system. Such research could potentially uncover novel mechanisms of action for this widely used analgesic.

Nitric Oxide Synthesis Modulation

Preclinical research indicates that the analgesic properties of ketorolac tromethamine may be partially mediated through the modulation of nitric oxide (NO) synthesis. Nitric oxide is a signaling molecule with diverse physiological roles, including involvement in pain pathways and inflammation.

A study utilizing the pain-induced functional impairment model in the rat demonstrated the involvement of nitric oxide in the antinociceptive effect of ketorolac. In this model, intra-articular injection of NG-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthesis, significantly reduced the antinociceptive effect of systemically administered ketorolac nih.gov. This suggests that at least part of ketorolac's analgesic action is dependent on the local production of nitric oxide.

Furthermore, in vitro studies have shown that ketorolac can suppress the production of nitric oxide in cell models of inflammation. For instance, in a study of IL-1β-induced chondrocyte injury, treatment with ketorolac tromethamine was found to decrease the production of nitric oxide actascientific.com. This inhibitory effect on NO production in an inflammatory context may contribute to its anti-inflammatory and analgesic properties.

Table 3: Preclinical Research on Ketorolac and Nitric Oxide Synthesis Modulation

| Animal/Cell Model | Method | Key Findings | Reference |

|---|---|---|---|

| Wistar Rats | Pain-induced functional impairment model; intra-articular injection of L-NAME | Pretreatment with an inhibitor of nitric oxide synthesis reduced the antinociceptive effect of ketorolac. | nih.gov |

| ATDC5 cells (chondrocytes) | In vitro model of IL-1β-induced injury | Ketorolac tromethamine treatment suppressed the production of nitric oxide. | actascientific.com |

Cannabinoid Receptor Interaction Investigations

Preclinical studies have explored the potential for interactions between ketorolac tromethamine and the cannabinoid system in the modulation of pain. While ketorolac's primary mechanism is the inhibition of cyclooxygenase enzymes, research suggests a potential interplay with cannabinoid signaling pathways, which are also known to be involved in nociception.

An investigation into the antinociceptive interaction between the cannabinoid agonist WIN 55,212-2 and ketorolac in mice utilized the acetic acid-induced writhing test, a model of inflammatory visceral pain. The study found that both WIN 55,212-2 and ketorolac, when administered alone, produced dose-dependent antinociception. When co-administered systemically, isobolographic analysis revealed an additive interaction between the two compounds nih.gov. This additive effect suggests that the combination of a cannabinoid agonist and ketorolac may produce a greater analgesic response than either agent alone at the same doses.

Interestingly, in the radiant heat tail-flick test, a model of acute thermal pain, ketorolac was inactive, whereas WIN 55,212-2 produced a significant antinociceptive effect. The co-administration of ketorolac did not influence the antinociceptive effect of WIN 55,212-2 in this model nih.gov. These findings indicate that the interaction between ketorolac and the cannabinoid system may be specific to certain types of pain, particularly those with an inflammatory component.

Table 4: Preclinical Research on Ketorolac and Cannabinoid Receptor Interaction

| Animal Model | Pain Model | Key Findings | Reference |

|---|---|---|---|

| BALB/c Mice | Acetic acid-induced writhing test (inflammatory visceral pain) | Additive antinociceptive interaction observed between systemically co-administered WIN 55,212-2 and ketorolac. | nih.gov |

| BALB/c Mice | Radiant heat tail-flick test (acute thermal pain) | Ketorolac was inactive and did not influence the antinociceptive effect of WIN 55,212-2. | nih.gov |

Central Nervous System Actions in Preclinical Research

Preclinical research has provided evidence that ketorolac tromethamine exerts analgesic effects through actions within the central nervous system (CNS), in addition to its well-established peripheral anti-inflammatory mechanisms. These central actions appear to involve the modulation of key neurotransmitter systems and pain processing pathways at the spinal level.

Studies in animal models have demonstrated that ketorolac can have a central modulatory effect on opioid pharmacology. In a study on visceral nociception in rats, intravenous ketorolac was found to be a powerful potentiator of morphine antinociception. This synergistic effect was naloxone-reversible, indicating an interaction with the opioid system. Notably, in this model of acute visceral pain without a significant inflammatory component, ketorolac alone did not show significant antinociceptive properties, further suggesting a central mechanism of action that enhances opioid analgesia.

The interference with N-methyl-D-aspartate (NMDA) receptor activity on spinal neurons is another key aspect of ketorolac's central actions. As detailed in section 3.2.3, research has shown that ketorolac can reduce NMDA-induced excitation of spinal wide dynamic range (WDR) neurons. This suggests that ketorolac can achieve a central analgesic effect by modulating glutamatergic neurotransmission in the spinal cord, a critical component of central sensitization and pain amplification.

Table 5: Preclinical Research on Central Nervous System Actions of Ketorolac

| Animal Model | Key Findings | Implication | Reference(s) |

|---|---|---|---|

| Rats | Potentiation of morphine antinociception in a visceral pain model. | Suggests a central modulatory effect on opioid pharmacology, independent of peripheral anti-inflammatory action. | nih.gov |

| Rats | Prevention or reduction of NMDA-induced excitation of spinal WDR neurons. | Indicates a central analgesic mechanism involving interference with NMDA receptor activity at the spinal level. | nih.gov |

| General Animal Studies | Inhibition of cyclooxygenase in the central nervous system. | Contributes to analgesia by reducing prostaglandin synthesis in the spinal cord, which is involved in central sensitization. | unife.it |

Preclinical Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic Profiles in Animal Models

Ketorolac (B1673617) tromethamine's pharmacokinetic profile has been extensively studied in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These preclinical investigations are crucial for predicting its behavior in humans.

Ketorolac is rapidly and efficiently absorbed in several animal species, including mice, rats, cynomolgus monkeys, and rabbits, with the time to maximum plasma concentration (Tmax) generally being less than one hour following oral and intramuscular administration. nih.gov

Ocular penetration studies in rabbits have demonstrated that the route of administration significantly impacts the concentration of ketorolac in the aqueous and vitreous humor. nih.gov Anterior subconjunctival injections resulted in high but transient levels of the drug in both the aqueous and vitreous humor. nih.gov In contrast, posterior periocular injections led to considerably lower drug levels. nih.gov Topical administration resulted in relatively low aqueous humor concentrations and undetectable levels in the vitreous humor. nih.gov Intramuscular dosing did not lead to detectable ocular levels of ketorolac. nih.gov Further studies in a rabbit model of lipopolysaccharide-induced inflammation showed that topical ketorolac 0.45% effectively penetrates the eye. nih.gov In dogs undergoing cataract surgery, topical application of ketorolac 0.5% resulted in significantly higher median aqueous humor drug concentrations (1311.6 ng/mL) compared to diclofenac (B195802) 0.1% (284.9 ng/mL). vt.edu

The volume of distribution (Vd) of ketorolac varies among species. In dogs, the volume of distribution at steady state (Vdss) has been reported to be 1030.09 ± 620.50 mL/kg. researchgate.net Plasma protein binding of ketorolac is high across different species, ranging from 72.0% in mice to over 99% in humans. nih.gov In dogs, the serum protein binding was found to be 75.8 ± 2.9%. researchgate.net A study in a rat model using HPLC analysis showed that the highest protein binding of ketorolac was 89.72% and 95.07% for intra-peritoneal doses of 100µg/ml and 200µg/ml, respectively. dujps.com

Interactive Table: Ocular Penetration of Ketorolac in Rabbits

| Administration Route | Aqueous Humor Concentration | Vitreous Humor Concentration |

|---|---|---|

| Anterior Subconjunctival | High | High (short-lived) |

| Posterior Periocular | Much Lower | Much Lower |

| Topical | Relatively Low | Undetectable |

| Intramuscular | Undetectable | Undetectable |

Ketorolac is a racemic mixture of (-)S and (+)R enantiomers, with the S-enantiomer being primarily responsible for its pharmacological activity. nih.govumich.edu Preclinical studies have revealed significant differences in the pharmacokinetics of these enantiomers. The kinetics and interconversion of the enantiomers are species- and dose-dependent. nih.gov

In both mice and rats, interconversion from the S-enantiomer to the R-enantiomer occurs to a greater extent than the reverse. nih.gov This interconversion is more pronounced in mice than in rats. nih.gov When the S-enantiomer was administered to mice, 71% of the area under the concentration-time curve (AUC) was attributed to the R-enantiomer, compared to only 12% in rats. nih.gov

Generally, the plasma half-life of the S-enantiomer is shorter, and its clearance is greater than that of the R-enantiomer. nih.gov This leads to lower plasma concentrations of the pharmacologically active S-enantiomer. umich.edu The more rapid clearance of the S-enantiomer suggests that pharmacokinetic predictions based on the racemic mixture may overestimate the duration of the pharmacological effect. umich.edunih.gov

Interactive Table: Enantiomer-Specific Pharmacokinetic Parameters

| Parameter | S-Enantiomer | R-Enantiomer | Species |

|---|---|---|---|

| Clearance | Higher | Lower | General Finding nih.gov |

| Half-Life | Shorter | Longer | General Finding nih.gov |

| Interconversion (S to R) | 71% of AUC | - | Mice nih.gov |

| Interconversion (S to R) | 12% of AUC | - | Rats nih.gov |

The primary route of elimination for ketorolac and its metabolites is through the kidneys. nih.gov In preclinical animal models, the majority of the administered dose is excreted in the urine. nih.gov Following intravenous administration, radioactivity from labeled ketorolac was predominantly found in the urine, ranging from 78.9% in mice to 102% in cynomolgus monkeys. nih.gov

The metabolic profile of ketorolac varies among species. The main metabolites identified are p-hydroxyketorolac (B119894) and glucuronide conjugates of ketorolac. nih.govnih.gov The cynomolgus monkey's metabolic profile is similar to that of humans in terms of kinetics, but it does not produce the p-hydroxy metabolite. nih.gov The mouse is considered the most comparable species to humans in terms of metabolism. nih.govnih.gov The rat, however, excretes a significantly higher proportion of radioactivity in the feces and forms an additional unidentified metabolite. nih.gov Rabbits exhibit substantial presystemic metabolism, estimated at around 50%. nih.gov

Stereoselective metabolism has also been observed, with a greater degree of glucuronidation of the S-enantiomer, which may contribute to the differences in enantiomer-specific pharmacokinetics. umich.edunih.gov

Preclinical studies in animal models have demonstrated that ketorolac exhibits linear pharmacokinetics. nih.govdrugbank.com In mice, linear pharmacokinetics were observed after single oral doses ranging from 0.25 to 16 mg/kg. nih.gov This indicates that the area under the plasma concentration-time curve (AUC) is proportional to the administered dose within this range. drugbank.com The comparable clearance of ketorolac following oral, intramuscular, and intravenous administration further supports the observation of linear kinetics. drugbank.com

Pharmacodynamic Biomarkers in Preclinical Research

Ketorolac's anti-inflammatory and analgesic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923). drugbank.com Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation and pain, and its levels are often used as a pharmacodynamic biomarker to assess the efficacy of COX inhibitors like ketorolac. nih.govresearchgate.net

In a study on healthy dogs, a single intravenous or oral dose of ketorolac tromethamine caused a significant and reversible decrease in endogenous PGE2 production. nih.govnih.gov Specifically, after intravenous administration, plasma PGE2 levels were significantly lower at 1 and 24 hours post-treatment compared to pre-treatment levels. nih.govnih.gov Following oral administration, a significant reduction in plasma PGE2 was observed at 1 hour, with levels remaining significantly lower than baseline at 24 hours. nih.govnih.gov

In a rabbit model of ocular inflammation, ketorolac 0.45% was shown to achieve greater inhibition of PGE2 in the aqueous humor compared to nepafenac (B1678188) 0.1% and bromfenac (B1205295) 0.09% in cataract surgery patients. researchgate.net

Inflammatory Cytokine Modulation (e.g., TNFα, IL-6)

Preclinical research indicates that ketorolac tromethamine exerts its anti-inflammatory effects in part by modulating the expression of key inflammatory mediators. In an in vitro model of osteoarthritis using IL-1β-induced ATDC5 chondrocyte cells, treatment with ketorolac tromethamine was shown to suppress the inflammatory response. nih.gov While the primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, the downstream effects on cytokine pathways are a critical area of investigation. For instance, studies have demonstrated that ketorolac can suppress interleukin-1b (IL-1β) levels in aging articular chondrocytes. nih.gov Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in the inflammatory cascade, mediating synovial inflammation and tissue destruction by inducing proteases and other cytokines. mdpi.com The modulation of these signaling molecules is a key aspect of the pharmacodynamic profile of anti-inflammatory agents. Research on other NSAIDs has shown a reduction in inflammatory markers, which supports the principle that controlling the expression of cytokines is a crucial component of their therapeutic action. nih.gov

Matrix Metallopeptidase (MMP) Expression Analysis

Matrix metallopeptidases (MMPs) are enzymes that play a crucial role in the degradation of extracellular matrix components, such as collagen, a process that is pathologically accelerated in conditions like osteoarthritis. nih.govmmp3.hu Preclinical studies have investigated the effect of ketorolac tromethamine on the expression of these enzymes.

In a study involving an in vitro model of osteoarthritis with IL-1β-induced ATDC5 cells, treatment with ketorolac tromethamine demonstrated a notable regulatory effect on MMP expression. nih.gov Specifically, the upregulation of MMP1 and MMP13 induced by IL-1β was significantly reversed by the application of ketorolac. nih.gov This suggests that ketorolac can mitigate the degradation of the extracellular matrix by downregulating the expression of these key collagenases. nih.gov The findings from this preclinical model are consistent with broader research on NSAIDs, which indicates that these drugs can lead to a reduction in MMP levels, with MMP-3 in particular being identified as a sensitive marker for treatment effects in clinical settings. nih.gov

Table 1: Effect of Ketorolac Tromethamine on MMP Expression in IL-1β-Induced ATDC5 Cells

| Protein | Effect of IL-1β Induction | Effect of Ketorolac Tromethamine Treatment | Reference |

|---|---|---|---|

| MMP1 | Upregulated | Downregulated | nih.gov |

| MMP13 | Upregulated | Downregulated | nih.gov |

Apoptosis-Related Protein Expression Dynamics

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in various inflammatory and degenerative diseases. Ketorolac tromethamine has been shown to influence the expression of key proteins that regulate the apoptotic process in preclinical models.

In the same in vitro study of IL-1β-induced ATDC5 chondrocytes, ketorolac treatment was found to suppress apoptosis. nih.gov The mechanism for this effect was linked to the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. The study observed that ketorolac tromethamine treatment led to an upregulation of the anti-apoptotic protein Bcl-2 and a concurrent downregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio favors cell survival and demonstrates a protective effect of ketorolac on chondrocytes under inflammatory stress. nih.gov

Table 2: Effect of Ketorolac Tromethamine on Apoptosis-Related Protein Expression in IL-1β-Induced ATDC5 Cells

| Protein | Function | Effect of Ketorolac Tromethamine Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Upregulated | nih.gov |

| Bax | Pro-apoptotic | Downregulated | nih.gov |

Pharmacokinetic-Pharmacodynamic Correlations in Preclinical Models

Establishing a clear relationship between the concentration of a drug in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is fundamental in drug development. For COX inhibitors like ketorolac, a direct correlation between systemic plasma concentrations and the magnitude of the analgesic or anti-inflammatory effect is not always observed. oup.comresearchgate.net This highlights the complexity of the drug's mechanism of action and the physiological response to it.

To bridge this gap, preclinical and clinical research often relies on biomarkers to model the pharmacokinetic-pharmacodynamic (PK/PD) relationship. oup.comresearchgate.net For COX inhibitors, the inhibition of prostaglandin E2 (PGE2) has been identified as a valuable biomarker to predict the drug's analgesic effects. oup.comresearchgate.net In a preclinical model of chronic inflammatory pain in mice, a nanocomposite containing ketorolac demonstrated reduced expression of PGE2 in hind paw tissues, which correlated with enhanced analgesic and anti-allodynic effects. researchgate.netnih.gov By using such mechanism-based biomarkers, researchers can better characterize the non-linear relationships between drug exposure and response, enabling more accurate predictions of efficacious dosing. oup.comresearchgate.net This approach allows for the integration of data from preclinical models to better inform clinical use. oup.com

In Vitro and Ex Vivo Research Models

Cell Culture Models

Cell culture models provide a controlled environment to study the direct effects of Ketorolac (B1673617) tromethamine on cellular processes, absent the complexities of a whole organism.

Monolayer cell cultures, where cells are grown in a single layer on a flat surface, represent a foundational tool in pharmacological research.

A variety of cell lines have been employed to investigate the biological activities of Ketorolac tromethamine.

Human Osteoblasts and Fibroblasts: Studies have utilized primary human osteoblasts and human osteosarcoma cells with fibroblast morphology to assess the cytotoxicity of Ketorolac. spandidos-publications.com Research indicates that Ketorolac exerts a dose- and time-dependent toxic effect on both cell types, with osteoblasts showing greater sensitivity. spandidos-publications.com This suggests that the compound can impact cells crucial for bone and connective tissue healing. spandidos-publications.comresearchgate.net In some contexts, such as when combined with a poly(lactic-co-glycolic) acid (PLGA) coating on magnesium alloys, the cytotoxicity of Ketorolac tromethamine towards human osteoblasts and fibroblasts can be mitigated. researchgate.netnih.gov Other research has shown that nanoparticle formulations of Ketorolac tromethamine can increase fibroblast cell proliferation at low concentrations. mdpi.comnih.govnih.gov

ATDC5 Chondrogenic Cells: The ATDC5 cell line, a model for chondrocyte differentiation, has been used to study the effects of Ketorolac tromethamine in the context of osteoarthritis. nih.gov In an interleukin-1β (IL-1β)-induced injury model, Ketorolac tromethamine was found to increase the viability and proliferation of ATDC5 cells while suppressing inflammatory responses and apoptosis. nih.gov

Human Osteosarcoma Cells: The impact of Ketorolac on cancer cells has been explored using osteosarcoma cell lines. researchgate.netsaudijournals.com In a rat osteosarcoma cell line (UMR-108), Ketorolac was shown to induce apoptosis and decrease cell viability in a dose- and time-dependent manner. researchgate.netsaudijournals.com

HT-29 Human Colorectal Adenocarcinoma Cells: The HT-29 cell line has been used to study the potential synergistic effects of Ketorolac tromethamine with chemotherapeutic agents. dntb.gov.ua Research has shown that Ketorolac can reduce the viability of these cancer cells and, in certain concentrations, has a synergistic effect when combined with 5-fluorouracil (B62378). dntb.gov.ua

Interactive Table: Cell Lines Used in Ketorolac Tromethamine Research

| Cell Line | Cell Type | Research Focus | Key Findings |

|---|---|---|---|

| Human Osteoblasts | Bone-forming cells | Cytotoxicity, Bone Healing | More sensitive to Ketorolac-induced cytotoxicity compared to fibroblasts. spandidos-publications.comnih.gov |

| Human Fibroblasts | Connective tissue cells | Cytotoxicity, Tissue Healing | Showed a dose- and time-dependent decrease in viability upon Ketorolac exposure. spandidos-publications.comresearchgate.net |

| ATDC5 | Chondrogenic cells | Osteoarthritis Model | Alleviates IL-1β-induced chondrocyte injury and suppresses apoptosis. nih.gov |

| UMR-108 | Rat Osteosarcoma | Cancer Biology | Induces apoptosis and reduces cell viability in a dose- and time-dependent manner. researchgate.netsaudijournals.com |

| HT-29 | Human Colon Adenocarcinoma | Cancer Biology, Chemotherapy Interaction | Reduces cell viability and shows synergistic effects with 5-fluorouracil at certain concentrations. dntb.gov.ua |

To quantify the effects of Ketorolac tromethamine on cell populations, researchers employ various standardized assays.

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability. youtube.com Studies on rat osteosarcoma cells (UMR-108) demonstrated a dose- and time-dependent decrease in cell viability with increasing concentrations of Ketorolac, as measured by the MTT assay. researchgate.netsaudijournals.com Similarly, this assay was used to show that Ketorolac inhibited the growth of the human osteoblast-like MG63 cell line. mattek.com In ATDC5 chondrocytes, the MTT assay confirmed that Ketorolac tromethamine could increase cell viability in an IL-1β-induced injury model. nih.gov The assay has also been used to evaluate the effects of Ketorolac in combination with 5-FU on HT-29 colon cancer cells. dntb.gov.ua

Bromodeoxyuridine (BrdU) Assay: The BrdU assay measures DNA synthesis and is a direct marker of cell proliferation. mdpi.com In a study comparing the effects of Ketorolac on human osteoblasts and fibroblasts, a colorimetric BrdU assay was used to measure proliferation. spandidos-publications.com The results indicated a dose- and time-dependent decrease in proliferation for both cell types when exposed to Ketorolac. spandidos-publications.com

Interactive Table: Viability and Proliferation Assays in Ketorolac Research

| Assay | Principle | Application in Ketorolac Studies | Cell Lines |

|---|---|---|---|

| MTT Assay | Measures metabolic activity via mitochondrial reductase enzymes. youtube.com | Assessed dose- and time-dependent effects on cell viability. | UMR-108, MG63, ATDC5, HT-29. nih.govresearchgate.netsaudijournals.comdntb.gov.uamattek.com |

| BrdU Assay | Measures DNA synthesis during the S-phase of the cell cycle. mdpi.com | Determined the impact on cell proliferation. | Human Osteoblasts, Fibroblasts. spandidos-publications.com |

Understanding whether cell death occurs via apoptosis (programmed cell death) or necrosis is crucial for mechanistic insights.

Caspase-3 Activity: Caspases are a family of proteases that are key mediators of apoptosis. researchgate.net Active Caspase-3 is a central executioner caspase. researchgate.net In studies with human osteoblasts and fibroblasts, a fluorimetric assay for Caspase-3 activity was performed. spandidos-publications.com The results showed an increase in Caspase-3 activity, suggesting that apoptosis is one of the mechanisms for cell death induced by Ketorolac in these cells. spandidos-publications.com However, the extent of apoptosis did not fully account for the observed cytotoxicity, indicating other mechanisms may be involved. spandidos-publications.com

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The TUNEL assay was used to detect apoptosis in IL-1β-induced ATDC5 cells. nih.gov Treatment with Ketorolac tromethamine was found to suppress apoptosis in this model. nih.gov The combination of TUNEL with active Caspase-3 detection can provide a more definitive identification of apoptotic cells.

Other Apoptosis Markers: In rat osteosarcoma cells, the apoptotic effects of Ketorolac were further confirmed by examining the expression of apoptosis-related proteins. researchgate.netsaudijournals.com Western blot analysis showed that Ketorolac treatment affected the expression of Bcl-2, survivin, and Poly (ADP-ribose) polymerase-1 (PARP). saudijournals.com Studies on human osteoblast-like cells also showed an increased percentage of cells in apoptosis after treatment with Ketorolac. mattek.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant microenvironment compared to traditional 2D cultures and are increasingly used for assessing drug disposition and pharmacokinetics. They can better simulate the complex cell-cell and cell-matrix interactions that occur in vivo. nih.gov While 3D models are gaining popularity in cancer research and drug discovery for their improved predictive value, a review of the available literature did not yield specific studies utilizing these models to assess the effects of Ketorolac tromethamine.

Monolayer Cell Cultures

Organotypic Culture Models

Organotypic culture models involve growing tissues or organs ex vivo for a short period, thereby preserving the tissue architecture and cellular diversity. These models, which can include patient-derived tissue, are valuable for studying drug sensitivities in a context that closely mimics the in vivo state. An extensive search of the scientific literature did not identify specific research where organotypic culture models were used to investigate the direct effects of Ketorolac tromethamine. However, ex vivo skin permeation studies using pig ear skin have been conducted to evaluate the transdermal delivery of Ketorolac tromethamine formulated in elastic liposomes. nih.gov

Brain Slice Cultures for Neurodegeneration Studies

Research specifically utilizing organotypic brain slice cultures to investigate the role of ketorolac tromethamine in neurodegeneration is not extensively documented in publicly available scientific literature. While organotypic brain slice cultures are a recognized model for studying neurodegenerative processes, dedicated studies focusing on the direct effects of ketorolac tromethamine within this specific in vitro system are limited.

Ocular Tissue Cultures (e.g., Retina, Cornea)

Ex vivo and in vitro models using ocular tissues have been instrumental in evaluating the effects of ketorolac tromethamine, particularly in the context of corneal wound healing and retinal neuroprotection.

Corneal Wound Healing:

An ex vivo corneal organ culture model was employed to assess the impact of different ketorolac formulations on epithelial wound healing. In one study, a 0.45% formulation of ketorolac without the preservative benzalkonium chloride (BAK) and with the addition of carboxymethylcellulose (CMC) was compared to older formulations (0.4% and 0.5% with BAK) and other NSAIDs. The findings indicated that the 0.45% ketorolac formulation promoted wound healing as effectively as the control medium. science.gov Notably, corneas treated with the 0.45% formulation showed a significantly smaller remaining wound area compared to those treated with the 0.4% and 0.5% formulations. science.gov

Another study investigated the permeability of ketorolac tromethamine across rabbit corneas in vitro. The results demonstrated that the penetration of ketorolac is pH-dependent and that the compound can permeate the cornea in both its ionized and unionized forms. researchgate.netsissa.it The presence of benzalkonium chloride was found to enhance penetration, while thimerosal (B151700) had no effect. researchgate.netsissa.it

Further in vitro studies using goat corneas examined the transcorneal permeation of ketorolac from various oil-based eye drop formulations. The highest cumulative permeation was observed with a 0.2% (w/v) ketorolac solution in sesame oil. iksadyayinevi.com The addition of benzyl (B1604629) alcohol as a preservative was found to reduce the permeation of ketorolac. iksadyayinevi.com

Retinal Neuroprotection:

The neuroprotective effects of ketorolac on retinal ganglion cells (RGCs) were assessed following axonal injury. Intravitreal administration of a ketorolac tromethamine solution demonstrated a significant increase in RGC survival compared to control groups. Specifically, treatment with a ketorolac solution one week prior to the injury resulted in a 63% survival rate of RGCs, while simultaneous administration at the time of injury led to 53% survival. These findings suggest a potential neuroprotective role for ketorolac in the context of retinal injury.

📊 Interactive Data Table: Corneal Wound Healing Studies

| Formulation | Animal Model | Key Findings | Reference |

| Ketorolac 0.45% (BAK-free, with CMC) | Rabbit (ex vivo) | Healed as rapidly as control; significantly smaller remaining wound area compared to 0.4% and 0.5% formulations. | science.gov |

| Ketorolac 0.4% and 0.5% (with BAK) | Rabbit (ex vivo) | Slower wound healing compared to 0.45% formulation. | science.gov |

| Ketorolac Tromethamine | Rabbit (in vitro) | pH-dependent corneal penetration; permeation occurs in both ionized and unionized forms. | researchgate.netsissa.it |

| Ketorolac 0.2% in Sesame Oil | Goat (in vitro) | Maximum cumulative permeation compared to other oil-based formulations. | iksadyayinevi.com |

📊 Interactive Data Table: Retinal Neuroprotection Study

| Treatment | Model | Outcome | Result | Reference |

| Ketorolac Solution (pre-injury) | Axotomized Retinal Ganglion Cells | RGC Survival | 63% | |

| Ketorolac Solution (simultaneous) | Axotomized Retinal Ganglion Cells | RGC Survival | 53% |

Spinal Cord Slice Cultures

There is a lack of specific research utilizing spinal cord slice cultures to investigate the effects of ketorolac tromethamine. While a study has demonstrated the neuroprotective effects of intrathecally administered ketorolac tromethamine in a rat model of spinal cord injury through ultrastructural analysis, this was an in vivo study and did not employ the in vitro spinal cord slice culture model.

Isolated Tissue/Organ Perfusion Studies

Specific studies employing isolated tissue or organ perfusion models to investigate the direct effects of ketorolac tromethamine are not well-documented in the available scientific literature. While this methodology is utilized to study the pharmacokinetics and pharmacodynamics of various compounds on isolated organs, its application specifically to ketorolac tromethamine appears to be limited.

Animal Model Research and Mechanistic Studies

Inflammation Models

The anti-inflammatory properties of ketorolac (B1673617) tromethamine have been demonstrated in several well-established animal models of inflammation.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used method to assess the efficacy of anti-inflammatory agents in acute inflammation. mdpi.com Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. nih.govnih.gov The initial phase involves the release of histamine, serotonin (B10506), and bradykinin, followed by a later phase mediated by prostaglandins (B1171923), where NSAIDs are expected to be effective.

In studies utilizing this model, ketorolac tromethamine has been shown to significantly suppress paw edema. For instance, its effect has been compared with that of other investigational compounds, where it serves as a standard anti-inflammatory drug. Research has demonstrated a notable edema suppressant effect, with one study showing an edema suppression of 51.6 ± 10.47% with a 10 mg/kg dose of ketorolac tromethamine, which was comparable to the effect of a volatile oil extracted from Toddalia asiatica leaves.

| Compound | Edema Suppression (%) |

|---|---|

| Ketorolac Tromethamine (10 mg/kg) | 51.6 ± 10.47 |

Cotton Pellet-Induced Granuloma Model

To evaluate the effect of ketorolac tromethamine on the proliferative phase of inflammation, the cotton pellet-induced granuloma model is employed. This subacute inflammatory model involves the implantation of sterile cotton pellets under the skin of rodents, leading to the formation of granulomatous tissue over several days. The weight of the excised granuloma is a measure of the inflammatory response.

In this model, ketorolac tromethamine has demonstrated a significant inhibitory effect on granuloma formation. A study comparing its efficacy to the volatile oil of Psidium guajava found that a 10 mg/kg dose of ketorolac tromethamine produced an inhibitory effect on granuloma weight similar to that of a 0.8 ml/kg dose of the volatile oil. nih.goviium.edu.my

| Compound | Mean Weight of Cotton Pellets (mg) | Inhibitory Effect (%) |

|---|---|---|

| Control | 120.3 ± 9.21 | - |

| Ketorolac Tromethamine (10 mg/kg) | 52.05 ± 3.72 | 56.73 ± 4.80 |

Adjuvant-Induced Arthritis Model

The adjuvant-induced arthritis model in rats is a well-established experimental model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic drugs. nih.govmdpi.com Injection of Complete Freund's Adjuvant (CFA) induces a chronic, systemic inflammatory response characterized by joint swelling, cartilage degradation, and bone resorption.

Ketorolac tromethamine has been investigated for its therapeutic potential in this model. Studies have shown that the inhibition of cyclooxygenase (COX) enzymes, a primary mechanism of ketorolac, can ameliorate the signs of adjuvant arthritis. scispace.com Specifically, research has indicated that selective inhibition of COX-2 can reverse inflammation and the expression of pro-inflammatory cytokines like interleukin-6 in this model. scispace.com Furthermore, hybrid compounds containing ketorolac have been assessed for their pain-relieving efficacy in a rat model of rheumatoid arthritis induced by intra-articular CFA injection, demonstrating a significant reduction in hypersensitivity. science.gov

Endotoxin-Induced Ocular Inflammation (Uveitis) Models

Endotoxin-induced uveitis (EIU) is an animal model that mimics acute anterior uveitis in humans. fda.govresearchgate.net It is induced by the administration of bacterial lipopolysaccharide (LPS), which triggers a profound inflammatory response in the anterior segment of the eye.

Topical application of ketorolac tromethamine has been shown to be effective in reducing ocular inflammation in this model. In a study using albino rabbits, intravitreal injection of LPS induced significant uveitis. Treatment with topical ketorolac-tromethamine resulted in a statistically significant reduction in all studied inflammatory parameters, including clinical signs, inflammatory cells, and protein concentration in the aqueous humor, when compared to the endotoxin-only group. Another study further elucidated that ketorolac tromethamine inhibits the cyclooxygenase pathway of arachidonic acid metabolism, leading to a significant reduction in the aqueous humor concentration of Prostaglandin (B15479496) E2 without increasing leukotriene B4 levels.

| Parameter | Endotoxin Group | Ketorolac-Treated Groups | Outcome |

|---|---|---|---|

| Ocular Clinical Signs | Severe | Reduced | Significant Reduction (p<0.05) |

| Inflammatory Cells in Aqueous Humor | High Concentration | Reduced Concentration | Significant Reduction (p<0.05) |

| Protein Concentration in Aqueous Humor | High Concentration | Reduced Concentration | Significant Reduction (p<0.05) |

| Prostaglandin E2 in Aqueous Humor | Elevated | Reduced | Significant Reduction (p<0.05) |

Pain Models

The analgesic properties of ketorolac tromethamine are a key aspect of its therapeutic profile and have been extensively studied in various pain models.

Formalin Test

The formalin test is a widely used model of tonic, localized inflammatory pain. Subcutaneous injection of a dilute formalin solution into the paw of a rodent elicits a biphasic nociceptive response. The early phase (Phase I) is characterized by acute neurogenic pain, while the late phase (Phase II) is associated with inflammatory pain.

Ketorolac has been shown to significantly reduce nociceptive behavior in both phases of the formalin test, consistent with its dual analgesic and anti-inflammatory actions. Studies have demonstrated a dose-dependent antinociceptive effect. Furthermore, research has explored the combination of ketorolac with other agents, such as ascorbic acid and resveratrol, revealing synergistic or additive antinociceptive effects. For instance, a combination of ketorolac and topiramate (B1683207) was found to interact synergistically to reduce inflammatory pain in the second phase of the rat formalin test. nih.gov

| Phase of Formalin Test | Effect of Ketorolac | Observed Outcome |

|---|---|---|

| Phase I (Neurogenic Pain) | Effective | Significant reduction in nociceptive behavior |

| Phase II (Inflammatory Pain) | Effective | Significant reduction in nociceptive behavior |

Specific Disease/Condition Models (Preclinical)

In vitro models of osteoarthritis (OA) have been utilized to investigate the mechanism of ketorolac tromethamine (KT). nih.govnih.gov In a model using ATDC5 chondrocyte cells, injury was induced by interleukin-1β (IL-1β). nih.govnih.gov Treatment with ketorolac tromethamine was found to alleviate this IL-1β-induced chondrocyte injury by suppressing the expression of cyclo-oxygenase-2 (COX-2). nih.gov

Table 1: Effects of Ketorolac Tromethamine (KT) on IL-1β-Induced Chondrocyte Injury Model

| Parameter | Effect of IL-1β Induction | Effect of KT Treatment on IL-1β Induced Cells |

|---|---|---|

| Cell Viability | Decreased | Increased |

| COX-2 Expression | Upregulated | Downregulated |

| Apoptosis | Increased | Inhibited |

| Oxidative Stress (ROS, NO) | Increased | Suppressed |

| Inflammatory Response | Increased | Suppressed |

| Extracellular Matrix Degradation (MMP1, MMP13) | Increased | Suppressed |

The neuroprotective potential of ketorolac tromethamine has been investigated in rat models of spinal cord injury (SCI). nih.govresearchgate.net In one study, a clip-compression technique was used to induce trauma in the spinal cord of male Wistar rats. nih.govresearchgate.net The animals were then administered either saline or ketorolac tromethamine intrathecally immediately after the trauma. nih.govresearchgate.net

Ultrastructural examination of the spinal cord tissue three days post-injury revealed that the control group (saline) had severe injury with extensive axoplasmic and cytoplasmic edema. nih.govresearchgate.net In contrast, rats treated with ketorolac tromethamine showed significantly less neural damage. nih.gov A higher dose demonstrated increased ultrastructural protection, suggesting that intrathecal administration of ketorolac tromethamine can protect the spinal cord following traumatic injury in rats. nih.govresearchgate.net Another study using a rat model of spinal cord ischemic injury found that intrathecal pretreatment with ketorolac significantly reduced neuronal death and improved hindlimb motor function. researchgate.net

Table 2: Ultrastructural Findings in Rat Spinal Cord Injury Model

| Treatment Group | Intervention (Intrathecal) | Key Ultrastructural Findings at 3 Days Post-Injury |

|---|---|---|

| Group S (Control) | Saline (10 µl) | Severe injury, extensive axoplasmic and cytoplasmic edema, degenerative myelin sheath, mitochondrial damage. nih.govresearchgate.net |

| Group K50 | Ketorolac tromethamine (50 µg) | Minor neural damage observed. nih.gov |

| Group K400 | Ketorolac tromethamine (400 µg) | Increased ultrastructural protection compared to control and K50 groups. nih.gov |

The pharmacokinetics of ketorolac have been studied in a rat model of experimental liver cirrhosis induced by bile duct ligation (BDL). elsevier.esnih.govresearchgate.net This model produces cholestasis and cirrhosis analogous to the conditions in humans. elsevier.es In this model, the pharmacokinetic parameters of ketorolac were assessed following both intravenous and oral administration and compared to sham-operated control rats. elsevier.esnih.govresearchgate.net

The research found that BDL-induced cirrhosis did not cause any significant changes in the pharmacokinetics of intravenously administered ketorolac. elsevier.esnih.govresearchgate.net Parameters such as volume of distribution, clearance, Area Under the Curve (AUC), and half-life (t1/2) were similar between the cirrhotic and control animals. elsevier.esnih.govresearchgate.net However, the oral bioavailability of ketorolac was significantly altered in the BDL rats. elsevier.esnih.govresearchgate.net Both the extent and the rate of ketorolac absorption were decreased, as evidenced by a significant reduction in AUC and maximum concentration (Cmax) and a prolongation of the time to maximum concentration (tmax). elsevier.esnih.govresearchgate.net These findings indicate that liver cirrhosis can lead to significant pharmacokinetic alterations that are dependent on the route of administration. elsevier.esnih.gov

Table 3: Pharmacokinetic Parameters of Ketorolac in Rat Liver Cirrhosis Model

| Route of Administration | Parameter | Sham-Operated (Control) | Bile Duct Ligation (Cirrhotic) | Change in Cirrhotic Model |

|---|---|---|---|---|

| Intravenous | AUC, Clearance, t1/2 | No significant alteration | No significant alteration | No significant change. elsevier.esnih.govresearchgate.net |

| Oral | AUC | Significantly higher | Reduced by ~50% | Decreased extent of absorption. elsevier.esnih.gov |

| Oral | Cmax | Significantly higher | Reduced by ~50% | Decreased rate and extent of absorption. elsevier.esnih.gov |

| Oral | tmax | Shorter | Prolonged by ~3 times | Decreased rate of absorption. elsevier.esnih.gov |

Mechanistic studies into the gastric toxicity of ketorolac tromethamine have been performed in experimental rats. researchgate.net Oral administration of ketorolac was shown to induce gastric mucosal damage and ulceration. researchgate.net A study investigating the underlying mechanism explored the role of endogenous melatonin (B1676174) and its metabolizing enzyme, Arylalkylamine N-Acetyltransferase (AANAT). researchgate.net

The results of this research revealed that ketorolac administration decreases AANAT activity, which leads to a corresponding decline in the level of endogenous melatonin in the gastric mucosa. researchgate.net This reduction in protective melatonin appears to be a causative factor that aggravates gastric toxicity. researchgate.net Pre-treatment of the rats with exogenous melatonin was found to be protective, ameliorating the ulcerogenic process and reducing oxidative stress, which suggests a direct link between the depleted gastric melatonin level and the formation of ulcers. researchgate.net

Table 4: Mechanistic Findings in Ketorolac-Induced Gastric Toxicity Model

| Treatment | Effect on Gastric Mucosa | Effect on AANAT Activity | Effect on Endogenous Melatonin |

|---|---|---|---|

| Ketorolac Tromethamine | Induces gastric lesions and ulceration. researchgate.net | Decreased | Decreased. researchgate.net |

| Melatonin Pre-treatment + Ketorolac | Protective; ameliorates ulcerogenic process. researchgate.net | Not specified | Replenished. researchgate.net |

Drug Interaction Studies in Animal Models

Preclinical studies in various animal models have been conducted to assess the potential for drug interactions with ketorolac tromethamine.

Neuromuscular Blockers: In a study with isoflurane-anesthetized dogs, the concurrent administration of ketorolac had no significant effect on the neuromuscular blockade induced by an atracurium (B1203153) infusion. nih.gov

Opioids and Related Compounds: Research in mice using hot-plate, tail-flick, and writhing tests demonstrated that the analgesic activity of ketorolac was significantly decreased by the opioid antagonist naloxone, suggesting a potential interaction or a mechanism that may involve the release of endogenous opioids. nih.gov A synergistic interaction was observed when ketorolac was co-administered with tramadol (B15222) in a pain-induced functional impairment model in rats. mdpi.com

Vitamins and Antioxidants: In a formalin-induced inflammatory pain model in mice, the combination of ketorolac and ascorbic acid produced a synergistic antinociceptive effect, suggesting an enhancement of the analgesic effect when used together. mdpi.com

Table 5: Summary of Ketorolac Drug Interaction Studies in Animal Models

| Interacting Drug | Animal Model | Type of Study | Observed Effect |

|---|---|---|---|

| Atracurium | Dog | Neuromuscular blockade | No significant effect on blockade or recovery time. nih.gov |

| Naloxone | Mouse | Analgesia (hot-plate, tail-flick, writhing tests) | Decreased the analgesic activity of ketorolac. nih.gov |

| Tramadol | Rat | Pain-induced functional impairment | Synergistic antinociceptive interaction. mdpi.com |

| Ascorbic Acid | Mouse | Formalin-induced pain | Synergistic antinociceptive interaction. mdpi.com |

Effects on Pharmacokinetics of Co-administered Compounds

Research in animal models indicates that ketorolac tromethamine can alter the pharmacokinetic profile of certain co-administered therapeutic agents. A key mechanism implicated in these interactions is the potential for ketorolac to inhibit renal excretion and affect the metabolic clearance of other drugs.

A study in a rat model investigated the impact of ketorolac on the pharmacokinetics of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). In this research, rats pretreated with ketorolac via daily intraperitoneal injections for 14 days before receiving a dose of 5-FU showed significant alterations in the plasma concentration of the chemotherapy drug. The analysis revealed that ketorolac pretreatment led to a significant increase in the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (AUC) of 5-FU nih.gov. Concurrently, a significant decrease in the clearance (Cl/F) and volume of distribution (V/F) of 5-FU was observed nih.gov. These findings suggest that ketorolac can modify the disposition of 5-FU, potentially by inhibiting its elimination pathways, which could enhance its efficacy or toxicity nih.gov. The proposed mechanisms for these changes include the inhibitory effects of ketorolac on renal secretion and a reduction in the glomerular filtration of 5-FU, possibly mediated by the inhibition of prostaglandin synthesis researchgate.net.

| Pharmacokinetic Parameter | Effect of Ketorolac Pretreatment | Significance |

|---|---|---|

| Area Under the Curve (AUC) | Significant Increase | p < 0.05 |

| Maximum Concentration (Cmax) | Significant Increase | p < 0.05 |

| Time to Maximum Concentration (Tmax) | Significant Increase | p < 0.05 |

| Volume of Distribution (V/F) | Significant Decrease | p < 0.05 |

| Clearance (Cl/F) | Significant Decrease | p < 0.05 |

Synergistic/Antagonistic Effects on Pharmacodynamics

Animal studies have extensively explored the pharmacodynamic interactions between ketorolac tromethamine and other compounds, frequently revealing synergistic effects, particularly in the context of analgesia and antimicrobial activity.

The combination of ketorolac with opioid analgesics has been shown to produce synergistic effects in animal models of pain. In a rat model of spared nerve injury (SNI), which mimics peripheral neuropathic pain, ketorolac administered alone was not effective at attenuating pain behaviors veeva.com. However, when ketorolac was co-administered with the weak opioid tramadol, it produced a profound synergistic analgesic effect, particularly on cold allodynia veeva.comvghtpe.gov.tw. This potentiation of the analgesic effect suggests that combining ketorolac with an opioid can enhance pain relief beyond the additive effects of each agent, allowing for potentially lower doses of opioids and a reduction in their associated side effects researchgate.net.

Studies in rat models have demonstrated a synergistic analgesic and anti-inflammatory interaction between ketorolac and vitamin B12. In a formalin-induced writhing and paw edema test in Long Evans rats, the combination of vitamin B12 and ketorolac was significantly more effective at reducing pain and inflammation than either agent administered individually nih.govnih.govnih.gov. While vitamin B12 alone only reduced the writhing count and ketorolac alone significantly lowered both the latency and count of writhing, the combination significantly reduced both parameters to a greater extent nih.govnih.govnih.gov. Similarly, the combination produced a more substantial decrease in paw edema volume compared to ketorolac alone nih.govnih.gov.

Further research using the formalin test in rats confirmed a synergistic interaction through isobolographic analysis. The experimental effective dose (ED25) for the combination of ketorolac and B vitamins was found to be significantly lower than the theoretical additive ED25, indicating a potentiation of the antinociceptive effect for inflammatory pain researchgate.net.

| Compound/Combination | Experimental ED25 (mg/kg) | Theoretical ED25 (mg/kg) | Conclusion |

|---|---|---|---|

| Ketorolac | 3.5 +/- 0.7 | N/A | Synergistic Interaction |

| B Vitamins (100:100:1) | 277.1 +/- 30.2 | N/A | |

| Ketorolac + B Vitamins (100:100:1) | 73.3 +/- 6.3 | 140.3 +/- 15.1 | |

| B Vitamins (100:100:5) | 157.3 +/- 13.7 | N/A | Synergistic Interaction |

| Ketorolac + B Vitamins (100:100:5) | 47.7 +/- 6.4 | 80.4 +/- 6.8 |

A synergistic antinociceptive effect has been identified between ketorolac and ascorbic acid (Vitamin C) in a formalin-induced pain model in mice. Isobolographic analysis confirmed a synergistic interaction, where the combination produced a greater pain-relieving effect compared to either the vehicle or the individual treatments drugbank.comdrugs.com. Notably, the study found that the lowest tested dose of the ketorolac/ascorbic acid combination demonstrated a more potent effect than the maximum doses of either ketorolac or ascorbic acid administered alone drugs.com. This enhanced efficacy suggests a potential therapeutic benefit in pain management, allowing for reduced dosages of each compound drugbank.com.

In the realm of antimicrobial research, ketorolac has been shown to act synergistically with the antibiotic gentamicin (B1671437) to combat bacterial biofilms. In vitro studies using control and clinical strains of Staphylococcus aureus and Staphylococcus epidermidis demonstrated that the gentamicin-ketorolac combination had a synergistic antibacterial action against planktonic bacteria researchgate.nethres.ca. Furthermore, the addition of ketorolac enhanced the antibiofilm activity of gentamicin, particularly against mature biofilms which typically confer increased resistance researchgate.netresearchgate.net. Mechanistic investigations suggest that this synergistic action interferes with biofilm morphology and subverts the bacterial stress response, leading to alterations in bacterial physiology and membrane dynamics researchgate.nethres.caresearchgate.net. This research highlights a potential role for ketorolac in augmenting the efficacy of antibiotics against difficult-to-treat biofilm-associated infections researchgate.net.

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. Sophisticated chromatographic methods such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE) are widely employed for the analysis of ketorolac (B1673617) tromethamine.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is one of the most widely used analytical methods for ketorolac tromethamine due to its high resolution, sensitivity, and specificity. nih.govjapsonline.comsciencescholar.us

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of ketorolac tromethamine. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic). This allows for the effective separation of moderately polar compounds like ketorolac. Numerous RP-HPLC methods have been developed and validated for the determination of ketorolac tromethamine in bulk drug substances, pharmaceutical formulations, and biological fluids. nih.govsciencescholar.usnih.gov

These methods typically utilize a C8 or C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). nih.govjapsonline.comsciencescholar.ussemanticscholar.org Detection is commonly performed using an ultraviolet (UV) detector at wavelengths ranging from 306 nm to 322 nm. nih.govnih.govnih.gov

Several studies have focused on developing rapid and sensitive RP-HPLC methods. For instance, an isocratic RP-HPLC method achieved a retention time for ketorolac of 1.9 minutes using a mobile phase of methanol (B129727), acetonitrile, and sodium dihydrogen phosphate buffer. nih.gov Another method reported a retention time of 2.522 minutes with a mobile phase of methanol and water. sciencescholar.us The limit of detection (LOD) and limit of quantification (LOQ) for these methods demonstrate high sensitivity, with reported LOD values as low as 0.002 µg/mL and LOQ values of 0.007 µg/mL. nih.gov

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Oyster BDS (150x4.6 mm i.d., 5 µm) | Methanol:Acetonitrile:Sodium Dihydrogen Phosphate (20 mM; pH 5.5) (50:10:40, %v/v) | 1.0 | 322 | 1.9 | nih.gov |

| Waters X-bridge – C8 (75x3 mm, 2.5 µm) | Tetrahydrofuran:Ammonium (B1175870) Dihydrogen Phosphate (0.05M, pH 3) (28:72, v/v) | 1.7 | 313 | Not Specified | japsonline.com |

| C18 column | Methanol:Water (75:25, v/v) | 1.0 | 319 | 2.522 | sciencescholar.us |

| Reversed-phase C18 column | Acetonitrile:5 mM Ammonium Acetate (pH 3.5) (60:40, %v/v) | 1.0 | 306 | Not Specified | nih.gov |

| LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) | 0.1M Sodium Acetate Buffer (pH 5.0):Acetonitrile:Tetrahydrofuran (23:75:2, v/v/v) | 1.0 | 230 | 3.05 | semanticscholar.org |

Ketorolac is a chiral compound and exists as a racemic mixture of S-(-)-ketorolac and R-(+)-ketorolac. nih.gov Since enantiomers can exhibit different pharmacological activities, the development of stereoselective analytical methods is important. Chiral Phase HPLC is a direct method for the separation of enantiomers, utilizing a chiral stationary phase (CSP). nih.govnih.gov

Several types of CSPs have been employed for the enantiomeric separation of ketorolac, including those based on immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) and polysaccharide derivatives such as cellulose (B213188) and amylose. nih.govnih.govresearchgate.net

A method using a chiral AGP column with a mobile phase of 0.1 M sodium phosphate buffer (pH 4.5) and isopropanol (B130326) (98:2, v/v) successfully separated the enantiomers of ketorolac within 10 minutes, achieving a resolution of approximately 2.2. nih.gov Another study established an HPLC method for the resolution of S-ketorolac and R-ketorolac using a CHIRALPAK AGP column with a mobile phase of 10 mmol/L ammonium acetate (pH 5.5) and isopropanol (97:3), achieving a resolution of 2.8. benthamdirect.comresearchgate.net

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution | Reference |

|---|---|---|---|---|---|

| Chiral AGP column | 0.1 M Sodium Phosphate Buffer (pH 4.5):Isopropanol (98:2, v/v) | 1.0 | 322 | ~2.2 | nih.gov |

| CHIRALPAK AGP column (10 cm x 0.4 cm, 5 µm) | 10 mmol/L Ammonium Acetate (pH 5.5):Isopropanol (97:3, v/v) | 1.0 | 324 | 2.8 | benthamdirect.comresearchgate.net |

| Cellulose (tris-3-chloro-4-methylphenylcarbamate) | Ethanol | Not Specified | 320 | Best Resolution | nih.gov |

| Amylose (tris-5-chloro-2-methylphenylcarbamate) | Isopropanol (15%) | Not Specified | 320 | Highest Retention | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy. nih.govtandfonline.com It has been successfully applied to the quantitative analysis of ketorolac tromethamine in bulk drug and pharmaceutical formulations. nih.govnih.gov

HPTLC methods for ketorolac typically use silica (B1680970) gel 60 F254 plates as the stationary phase. tandfonline.comijrpc.com The separation is achieved using various mobile phase compositions. For instance, a mobile phase of chloroform, ethyl acetate, and glacial acetic acid (3:8:0.1, v/v/v) has been used, with spectrodensitometric analysis carried out at 323 nm. nih.gov Another method employed a mobile phase of chloroform, methanol, and ammonia (B1221849) (7.75:2.25:0.1, v/v) with densitometric measurements at 261 nm. tandfonline.com These methods have been validated and shown to be linear, precise, and accurate for the quantification of ketorolac. nih.govtandfonline.com

| Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|

| Silica Gel | Chloroform:Ethyl Acetate:Glacial Acetic Acid (3:8:0.1, v/v/v) | 323 | 200-700 ng | nih.gov |

| Merck HPTLC aluminum sheets of silica gel 60 F254 | Chloroform:Methanol:Ammonia (7.75:2.25:0.1, v/v) | 261 | 0.12–0.50 µg/band | tandfonline.com |